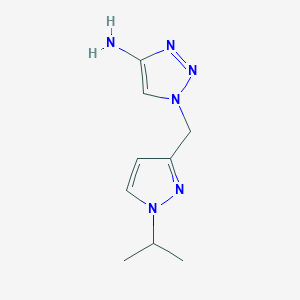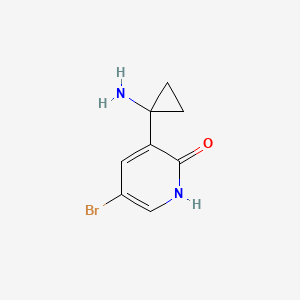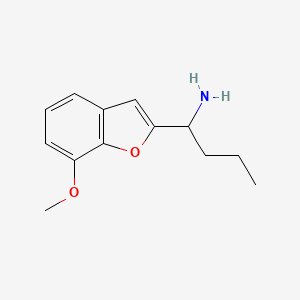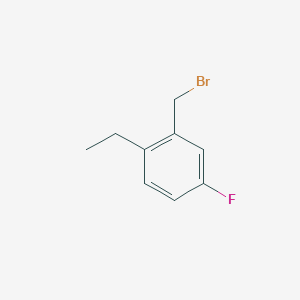
Sodium 1-hydroxy-2-methylpropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-hydroxy-2-methylpropane-1-sulfonate: is an organic compound with the molecular formula C₄H₉NaO₄S and a molecular weight of 176.17 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-hydroxy-2-methylpropane-1-sulfonate typically involves the sulfonation of 1-hydroxy-2-methylpropane. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate product .
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-hydroxy-2-methylpropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinate salts.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfinate salts.
Substitution: Various sulfonate derivatives.
Scientific Research Applications
Chemistry: Sodium 1-hydroxy-2-methylpropane-1-sulfonate is used as a building block in the synthesis of various organosulfur compounds. It is also used in the preparation of sulfonate esters and sulfonamides .
Biology: In biological research, it is used as a reagent for the modification of biomolecules. It can be used to introduce sulfonate groups into proteins and peptides, which can alter their properties and functions .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs that target specific enzymes and receptors .
Industry: In industrial applications, it is used as a surfactant and emulsifying agent. It is also used in the formulation of detergents and cleaning agents .
Mechanism of Action
The mechanism of action of Sodium 1-hydroxy-2-methylpropane-1-sulfonate involves its ability to interact with various molecular targets. It can form strong interactions with proteins and enzymes, leading to changes in their activity and function. The sulfonate group can also participate in various chemical reactions, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
- Sodium 2-hydroxy-2-methylpropane-1-sulfonate
- Sodium 1-hydroxy-2-ethylpropane-1-sulfonate
- Sodium 1-hydroxy-2-methylbutane-1-sulfonate
Comparison: Sodium 1-hydroxy-2-methylpropane-1-sulfonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher reactivity and is more effective in certain applications, such as surfactant and emulsifying agent .
Properties
Molecular Formula |
C4H9NaO4S |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
sodium;1-hydroxy-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C4H10O4S.Na/c1-3(2)4(5)9(6,7)8;/h3-5H,1-2H3,(H,6,7,8);/q;+1/p-1 |
InChI Key |
XAWHDYLEDXDZJT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)

![1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile](/img/structure/B13561202.png)
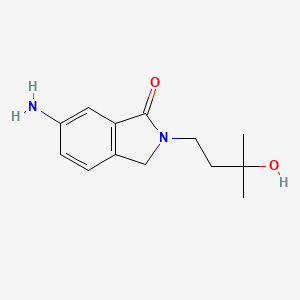
![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)

![2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid](/img/structure/B13561224.png)
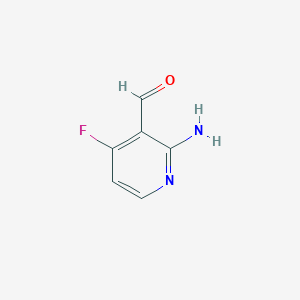
![N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride](/img/structure/B13561237.png)
![N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide](/img/structure/B13561244.png)
